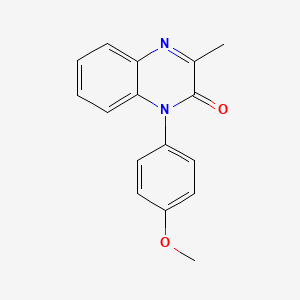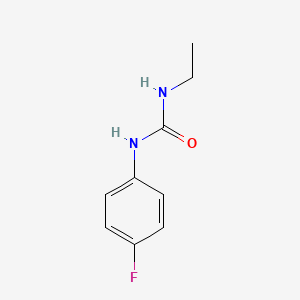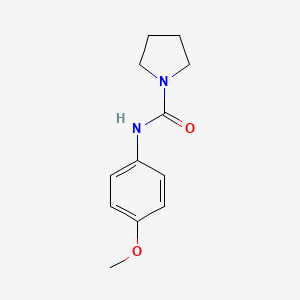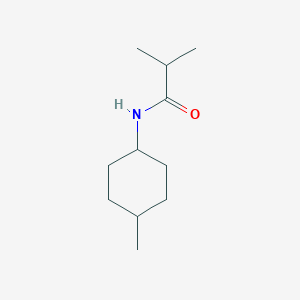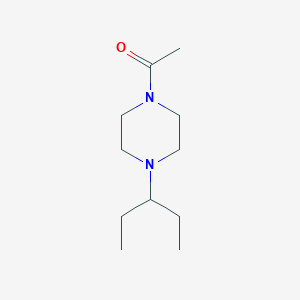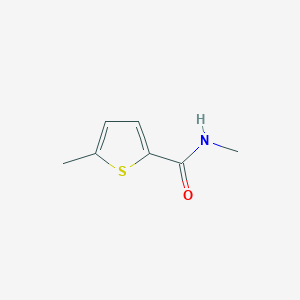![molecular formula C9H11NO3S B7478067 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid, also known as MTCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The exact mechanism of action of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid is not yet fully understood. However, studies have suggested that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid may also modulate the immune system by regulating the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid can inhibit the growth of cancer cells in vitro, as well as reduce inflammation and modulate the immune system. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid in lab experiments is its potential as an anti-cancer agent. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been shown to have anti-cancer properties in vitro, which makes it a promising candidate for further study. However, one of the limitations of using 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are many potential future directions for the study of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid. One area of interest is the development of new synthetic methods for 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid, which could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the further study of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid's anti-cancer properties, including its potential use in combination with other anti-cancer agents. Additionally, the potential use of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid as an anti-inflammatory agent and immune system modulator warrants further investigation.
Métodos De Síntesis
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-aminopropanoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-amino-2-methylpropanoic acid with thiophene-2-carbonyl chloride in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid is in the field of cancer research. Studies have shown that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
IUPAC Name |
3-[methyl(thiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10(5-4-8(11)12)9(13)7-3-2-6-14-7/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKGJLLXUKZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
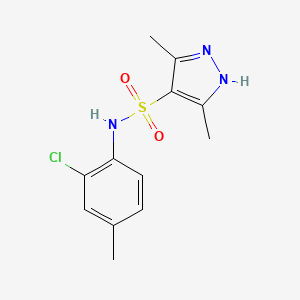
![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
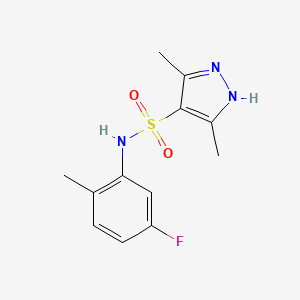
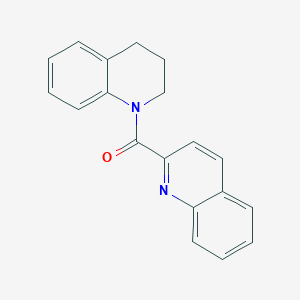

![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)
